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molecular formula C17H25NO4 B1345486 N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine CAS No. 78987-79-8

N-(2-Carbethoxyethyl)-N-(2-carbomethoxypropyl)benzylamine

Cat. No. B1345486
M. Wt: 307.4 g/mol
InChI Key: LRJQXEYJXMMPOA-UHFFFAOYSA-N
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Patent
US04939161

Procedure details

N-[2-(Methoxycarbonyl)propyl]-N-[2-(ethoxycarbonyl)ethyl]phenylmethylamine (120.36g, 0.4 mole) from Example 2 in toluene (50 ml) was added slowly to a solution of 12 g (0.4 mole, 80% oil suspension) of sodium hydride in 300 ml of toluene. After the addition was complete, the temperature of the reaction solution was raised to 90° C. and maintained at this temperature overnight. After being cooled, the reaction solution was quenched with 200 ml of water, then extracted with ether to yield 98.54 g (70%) of the crude 1-phenylmethyl-3-methyl-5-methoxycarbonyl-4-piperidone.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([CH:5]([CH3:22])[CH2:6][N:7]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:8][CH2:9][C:10]([O:12][CH2:13]C)=[O:11])=[O:4].[H-].[Na+]>C1(C)C=CC=CC=1>[C:16]1([CH2:15][N:7]2[CH2:8][CH:9]([C:10]([O:12][CH3:13])=[O:11])[C:3](=[O:4])[CH:5]([CH3:22])[CH2:6]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
COC(=O)C(CN(CCC(=O)OCC)CC1=CC=CC=C1)C
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
the reaction solution was quenched with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(C(C(C1)C(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 98.54 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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